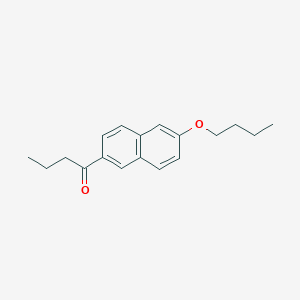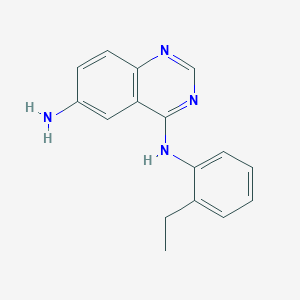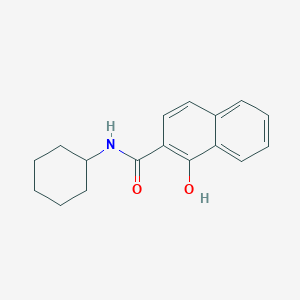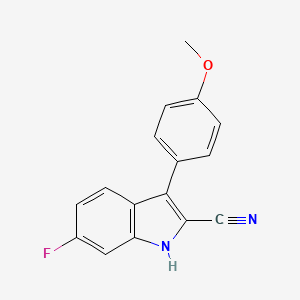
1,1'-(Oxybis(ethane-2,1-diyl))bis(azepane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Oxybis(ethane-2,1-diyl))bis(azepane) is a chemical compound with a unique structure that includes two azepane rings connected by an oxybis(ethane-2,1-diyl) linker
Preparation Methods
The synthesis of 1,1’-(Oxybis(ethane-2,1-diyl))bis(azepane) typically involves the reaction of azepane with a suitable ethylene oxide derivative. The reaction conditions often require a catalyst to facilitate the formation of the oxybis(ethane-2,1-diyl) linkage. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1,1’-(Oxybis(ethane-2,1-diyl))bis(azepane) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the azepane rings can be substituted with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-(Oxybis(ethane-2,1-diyl))bis(azepane) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between azepane derivatives and biological targets.
Industry: Used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which 1,1’-(Oxybis(ethane-2,1-diyl))bis(azepane) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxybis(ethane-2,1-diyl) linker allows for flexibility in binding, while the azepane rings can interact with specific sites on the target molecules. Pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
1,1’-(Oxybis(ethane-2,1-diyl))bis(azepane) can be compared with other similar compounds such as:
1,1’-(Oxybis(ethane-2,1-diyl))bis(piperidine): Similar structure but with piperidine rings instead of azepane rings.
1,1’-(Oxybis(ethane-2,1-diyl))bis(morpholine): Contains morpholine rings, offering different chemical properties and reactivity.
The uniqueness of 1,1’-(Oxybis(ethane-2,1-diyl))bis(azepane) lies in its specific ring structure and the flexibility provided by the oxybis(ethane-2,1-diyl) linker, which can lead to distinct interactions and applications.
Properties
Molecular Formula |
C16H32N2O |
|---|---|
Molecular Weight |
268.44 g/mol |
IUPAC Name |
1-[2-[2-(azepan-1-yl)ethoxy]ethyl]azepane |
InChI |
InChI=1S/C16H32N2O/c1-2-6-10-17(9-5-1)13-15-19-16-14-18-11-7-3-4-8-12-18/h1-16H2 |
InChI Key |
RTOUKYDEMVZNSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCOCCN2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


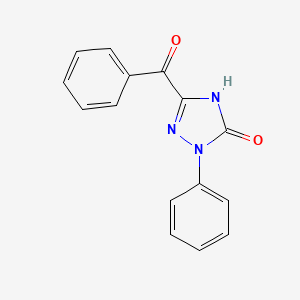
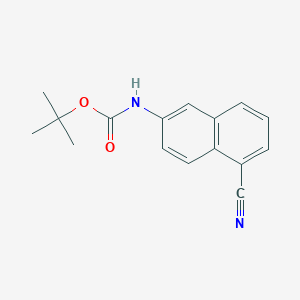

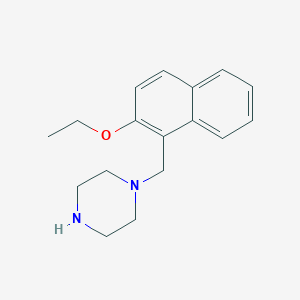
![N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine](/img/structure/B11851973.png)


